molecular formula C27H29N3O5S2 B2657889 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 921571-05-3

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2657889
CAS No.: 921571-05-3
M. Wt: 539.67
InChI Key: LUSSUNNWJAEHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a structurally complex benzamide derivative featuring:

  • A benzofuran moiety substituted with an ethoxy group at the 7-position.
  • A thiazole ring linked to the benzamide core.
  • A 4-((2-ethylpiperidin-1-yl)sulfonyl) substituent on the benzamide.

Benzamide derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects. The ethoxybenzofuran and ethylpiperidine sulfonyl groups may enhance lipophilicity and binding affinity, respectively .

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(2-ethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O5S2/c1-3-20-9-5-6-15-30(20)37(32,33)21-13-11-18(12-14-21)26(31)29-27-28-22(17-36-27)24-16-19-8-7-10-23(34-4-2)25(19)35-24/h7-8,10-14,16-17,20H,3-6,9,15H2,1-2H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSUNNWJAEHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • Molecular Formula: C28H30N2O3S
  • Molecular Weight: Approximately 478.6 g/mol
  • Functional Groups: Thiazole ring, benzofuran moiety, and ethylsulfonyl group

The compound's structure facilitates diverse interactions with biological targets, underpinning its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: Utilizes thioketones and amines under controlled conditions.
  • Introduction of the Benzofuran Moiety: Achieved through cyclization reactions involving appropriate precursors.
  • Final Coupling Reaction: The acetamide group is introduced via acylation techniques.

Anticancer Activity

Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase activation assays, demonstrating its potential to induce apoptosis in tumor cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A54915.5Induction of apoptosis via caspase activation
C622.3Inhibition of DNA synthesis

Antimicrobial Activity

The compound also demonstrates antimicrobial properties due to the presence of the benzofuran moiety. Its structural features contribute to its efficacy against various bacterial strains, making it a candidate for further investigation in antimicrobial research.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of critical enzymes involved in cell division and DNA replication. Preliminary studies suggest that it may inhibit DNA topoisomerases I and II, leading to apoptosis in cancer cells while displaying minimal toxicity towards normal cells .

Case Studies

Recent studies have highlighted the compound's potential in various applications:

  • In Vivo Studies: Animal models have shown promising results regarding the compound's anticancer efficacy, with significant tumor size reduction observed in treated groups.
  • Comparative Studies: When compared to established anticancer agents, this compound exhibited comparable or superior efficacy against specific cancer types, warranting further exploration into its therapeutic viability.

Comparison with Similar Compounds

Spectroscopic and Analytical Comparisons

Table 2: Spectral Data and Tautomerism
Compound Name/ID IR Spectral Features (cm⁻¹) Tautomerism Observed?
Target Compound Expected: C=O (~1660–1680), C=S (if present, ~1240–1260), absence of S-H (~2500–2600) Unlikely (no thiol group inferred)
Hydrazinecarbothioamides [4–6] C=S (1243–1258), C=O (1663–1682), NH (3150–3319) No
Triazole-thiones [7–9] C=S (1247–1255), NH (3278–3414), no C=O Yes (thione tautomer dominant)

Key Observations:

  • The target compound’s benzamide C=O stretch would align with hydrazinecarbothioamides (~1660–1682 cm⁻¹) .
  • Unlike triazole-thiones [7–9], the target lacks tautomerism due to its thiazole structure, simplifying spectral interpretation.

Functional and Application Comparisons

  • Target Compound: Potential pharmacological use (e.g., kinase inhibition) inferred from benzamide-thiazole motifs, though unconfirmed.
  • Triazole-thiones [7–9] : Likely intermediates for agrochemicals or pharmaceuticals due to sulfonyl and halogen substituents .
  • Etobenzanid/Sulfentrazone : Herbicides; dichlorophenyl and triazole groups critical for plant enzyme targeting .

Divergences :

  • The target’s ethylpiperidine sulfonyl group may enable CNS penetration, unlike polar herbicides in .
  • Halogen substituents in and enhance electrophilic reactivity, whereas the target’s ethoxybenzofuran may prioritize π-π interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.